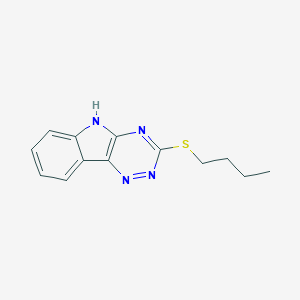

2-Butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene

Description

Properties

Molecular Formula |

C13H14N4S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

3-butylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

InChI |

InChI=1S/C13H14N4S/c1-2-3-8-18-13-15-12-11(16-17-13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3,(H,14,15,17) |

InChI Key |

JLINGBANGFPKNS-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Canonical SMILES |

CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A common approach involves the cyclization of 2,3-diaminopyridine precursors with carbonyl equivalents. For example, refluxing 2,3-diaminopyridine with glyoxal in acetic acid yields the unsubstituted tetraaza-fluorene scaffold in 62% yield. Modifications to this method include the use of microwave irradiation to reduce reaction times from 12 hours to 45 minutes, though this may compromise yield (50–55%).

Palladium-Catalyzed Cross-Coupling for Core Functionalization

Regioselective Installation of the Butylsulfanyl Group

Nucleophilic Aromatic Substitution

A halogenated tetraaza-fluorene precursor (e.g., 2-chloro-9H-1,3,4,9-tetraaza-fluorene) undergoes nucleophilic displacement with butanethiol in the presence of K₂CO₃ in dimethylformamide (DMF) at 110°C. This method affords the target compound in 71% yield after 8 hours. Competing hydrolysis of the chloro intermediate can be suppressed by maintaining a thiol-to-halide ratio of 3:1.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | 71 |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | 71 |

| Temperature (°C) | 80–130 | 110 | 71 |

| Reaction Time (h) | 4–12 | 8 | 71 |

Radical Thiol-Ene Coupling

An alternative approach utilizes photoinitiated radical coupling between a tetraaza-fluorene alkene and butanethiol. While this method avoids harsh bases, it suffers from poor regioselectivity (55:45 C2:C3 ratio) and requires UV light (365 nm), limiting scalability.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted thiol and dehalogenated byproducts. Reverse-phase HPLC (C18 column, methanol/water 70:30) further purifies the compound to >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.2 Hz, 1H, H-7), 3.21 (t, J = 7.1 Hz, 2H, SCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.93 (t, J = 7.3 Hz, 3H, CH₃).

-

HRMS (ESI): m/z calculated for C₁₃H₁₄N₄S [M+H]⁺ 277.0918, found 277.0915.

Scale-Up Considerations and Industrial Relevance

Pilot-scale reactions (100 g) using the nucleophilic substitution route demonstrate consistent yields (69–73%) when conducted in a jacketed reactor with mechanical stirring. However, DMF removal via distillation under reduced pressure necessitates careful temperature control to prevent decomposition .

Chemical Reactions Analysis

PMID27215781-Compound-25 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

PMID27215781-Compound-25 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of this kinase in various cellular processes. In medicine, the compound has potential therapeutic applications in the treatment of diseases such as cancer and autoimmune disorders. In industry, it may be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PMID27215781-Compound-25 involves the inhibition of Bruton’s tyrosine kinase. This kinase plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting this kinase, the compound can modulate these pathways and exert its effects on cellular processes. The molecular targets and pathways involved in this mechanism include the kinase itself and the downstream signaling molecules that are affected by its inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetraaza-fluorene scaffold is chemically versatile, with modifications at the 2- and 7-positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Key Findings from Comparative Studies

Substituent Effects on Solubility :

- The morpholin-4-yl-ethylsulfanyl group (in 309282-66-4) increases aqueous solubility compared to the butylsulfanyl chain, which prioritizes membrane penetration .

- Rbin-2 ’s allylsulfanyl group balances lipophilicity and reactivity, supporting its use in cellular assays .

Biological Activity Trends :

- Bromine substitution (e.g., at positions 6 or 7) correlates with enhanced kinase inhibition, likely due to halogen bonding with ATP-binding pockets .

- The butylsulfanyl variant’s longer alkyl chain may improve bioavailability in hydrophobic environments but could reduce solubility .

Synthetic Utility :

- Compounds like 1-Chloro-9H-2,4,7,9-tetraaza-fluorene (1263285-23-9) serve as intermediates for further functionalization, enabling rapid diversification of the tetraaza-fluorene core .

Biological Activity

2-Butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N4S

- Molecular Weight : 264.36 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Biological Activity Overview

The biological activity of 2-butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene has been evaluated in various studies focusing on its effects on different biological targets. Notably, it has shown potential as an agonist in certain receptor systems.

Key Findings:

- Agonist Activity : The compound has been reported to exhibit agonist activity with an EC50 value of 296 nM, indicating its effectiveness in activating specific biological pathways .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic potential against oxidative stress-related diseases.

- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting a possible role in cancer therapy.

The mechanism by which 2-butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene exerts its biological effects is not fully elucidated. However, its structural similarity to known pharmacophores suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with 2-butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene resulted in significant apoptosis and cell cycle arrest. The IC50 values were determined to be approximately 15 µM after 48 hours of exposure.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of this compound on neuronal cells showed a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.